IN-1130 - 868612-83-3

IN-1130

Catalog Number: EVT-270900
CAS Number: 868612-83-3
Molecular Formula: C25H20N6O
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IN-1130, chemically named as Benzamide, 3-((4-(6-methyl-2-pyridinyl)-5-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)-, is a small-molecule inhibitor of the TGF-β type I receptor activin receptor-like kinase 5 (ALK5). [] It is being researched for its potential antifibrotic effects.

IN-1130, also known as 3-((5-(6-Methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, is a small-molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor activin receptor-like kinase 5 (ALK5). It is being investigated as a potential therapeutic for Peyronie's disease (PD) due to its ability to inhibit TGF-β signaling and reduce the production of extracellular matrix proteins, thereby attenuating fibrosis [].

Relevance: TGF-β1 is directly targeted by IN-1130. By inhibiting ALK5, a type I receptor for TGF-β1, IN-1130 prevents the downstream signaling cascade triggered by TGF-β1 binding, ultimately reducing the expression of profibrotic genes []. This targeted inhibition aims to mitigate the fibrotic effects of TGF-β1 overexpression in PD.

Plasminogen activator inhibitor-1 (PAI-1)

Relevance: IN-1130 indirectly affects fibronectin. The study demonstrated that IN-1130 treatment led to a decrease in fibronectin production in PD plaque-derived fibroblasts, likely due to the inhibition of TGF-β signaling []. This suggests that IN-1130 may help reduce fibrosis by attenuating the production of extracellular matrix components like fibronectin.

Collagen I and Collagen IV

Compound Description: Collagens are a family of fibrous proteins that provide structural support to tissues. Collagen I is the most abundant type found in connective tissues, while Collagen IV is a major component of basement membranes. Excessive deposition of both types of collagen contributes to fibrosis [].

Relevance: Similar to fibronectin, the production of both Collagen I and Collagen IV is indirectly affected by IN-1130. The research indicated that IN-1130 treatment suppressed the TGF-β1-induced increase of these collagens in PD fibroblasts []. This finding further supports the anti-fibrotic potential of IN-1130 by showing its ability to reduce the production of key extracellular matrix proteins involved in fibrosis.

Classification

IN-1130 falls under the category of kinase inhibitors, specifically targeting the TGF-β signaling pathway. It is classified as an ALK5 inhibitor, which plays a crucial role in modulating cellular processes such as proliferation, differentiation, and apoptosis, particularly in the context of cancer and fibrotic diseases .

Synthesis Analysis

The synthesis of IN-1130 involves several key steps that leverage established organic chemistry techniques. The compound is derived from modifications to quinoxalin-6-yl imidazoles, which are known for their efficacy in inhibiting TGF-β signaling.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with readily available quinoxaline derivatives.
  2. Reagents: Key reagents include various amines and coupling agents that facilitate the formation of the imidazole ring.
  3. Reaction Conditions: The reactions are typically conducted under controlled temperatures and atmospheres to ensure optimal yields.
  4. Purification: Post-synthesis, the crude product undergoes purification through techniques such as high-performance liquid chromatography (HPLC) to isolate IN-1130 in its pure form.

The detailed synthetic pathway includes the use of microwave-assisted synthesis for efficiency and improved yield .

Molecular Structure Analysis

IN-1130's molecular structure can be characterized by its unique arrangement of atoms that confer its biological activity.

Structure Data

  • Chemical Formula: C₁₄H₁₂N₄O
  • Molecular Weight: Approximately 240.27 g/mol
  • Structural Features: The compound features a quinoxaline core with imidazole substitutions, which are critical for its interaction with ALK5.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to confirm the structure of IN-1130, providing insights into its functional groups and stereochemistry .

Chemical Reactions Analysis

IN-1130 participates in several chemical reactions that are pivotal for its mechanism of action.

Reactions and Technical Details

  1. Binding Interactions: IN-1130 binds selectively to ALK5, inhibiting its kinase activity.
  2. Signal Transduction Modulation: By blocking ALK5 activity, IN-1130 disrupts downstream signaling pathways associated with TGF-β, leading to altered cellular responses.
  3. Inhibition Studies: In vitro studies have demonstrated that IN-1130 effectively inhibits TGF-β-induced cellular responses, including fibrosis and tumor growth .

The kinetics of these interactions are typically studied using enzyme activity assays and cellular models to evaluate the inhibitory effects quantitatively.

Mechanism of Action

The mechanism by which IN-1130 exerts its biological effects is primarily through inhibition of TGF-β signaling.

Process and Data

  1. Inhibition of ALK5: By binding to the ATP-binding site of ALK5, IN-1130 prevents phosphorylation events that would normally propagate TGF-β signaling.
  2. Impact on Cellular Processes: This inhibition results in decreased cellular proliferation and migration, particularly in cancerous cells where TGF-β is often overexpressed.
  3. Experimental Evidence: Studies have shown that treatment with IN-1130 leads to reduced tumor growth rates in mouse models bearing established tumors .
Physical and Chemical Properties Analysis

The physical and chemical properties of IN-1130 are essential for understanding its behavior in biological systems.

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical Properties

  • Stability: IN-1130 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The pKa values indicate its ionization state at physiological pH, influencing its bioavailability.

Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may be employed to assess thermal stability .

Applications

IN-1130 has several promising applications in scientific research and potential therapeutic contexts.

Scientific Uses

  1. Cancer Research: Due to its ability to inhibit TGF-β signaling, IN-1130 is being explored as a therapeutic option for various cancers where TGF-β plays a role in tumor progression.
  2. Fibrosis Studies: The compound is also being studied for its effects on fibrotic diseases, where TGF-β contributes to excessive tissue scarring.
  3. Drug Development: As a selective ALK5 inhibitor, IN-1130 serves as a lead compound for developing new drugs targeting similar pathways .
Molecular Mechanisms of ALK-5 Inhibition by IN-1130

Structural Basis of TGF-β1 Receptor (ALK-5) Interaction

IN-1130 (chemical name: 3-((4-(6-methyl-2-pyridinyl)-5-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)benzamide; CAS 868612-83-3) is a small-molecule inhibitor targeting the transforming growth factor-beta type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5). Its molecular formula is C₂₅H₂₀N₆O, with a molecular weight of 420.50 g/mol [1]. ALK5 belongs to the tyrosine kinase-like (TKL) family and contains a glycine-serine-rich (GS) domain in its juxtamembrane region, which regulates kinase activity. In the inactive state, the GS domain forms a helix-loop-helix motif that obstructs the kinase active site. This conformation is stabilized by FK506-binding protein 12 (FKBP12), which binds to the GS domain and blocks access to the type II receptor [2].

IN-1130 binds to the intracellular kinase domain of ALK5, disrupting ATP-dependent phosphorylation. Structural analyses reveal that the imidazolyl-quinoxalinyl core of IN-1130 inserts into the ATP-binding pocket, forming hydrogen bonds with the hinge region of the kinase domain. The benzamide moiety interacts with hydrophobic residues adjacent to the catalytic site, enhancing binding affinity [1] [5]. This interaction prevents the conformational shift required for GS domain phosphorylation, thereby locking ALK5 in an inactive state.

Table 1: Structural Features of ALK5 Targeted by IN-1130

DomainFunctional RoleIN-1130 Interaction Site
GS domainRegulates kinase activation; FKBP12 bindingAllosteric disruption
Kinase domain (N-lobe)ATP bindingCompetitive inhibition
Kinase domain (C-lobe)Substrate (Smad) recruitmentSteric hindrance
Activation loopCatalytic activityStabilization of inactive conformation

Competitive Binding Dynamics of IN-1130 to the ATP-Binding Domain

IN-1130 acts as a potent ATP-competitive inhibitor, with an IC₅₀ of 5.3 nM against the purified kinase domain of ALK5 in Smad3 phosphorylation assays [5]. Kinase profiling studies demonstrate >100-fold selectivity for ALK5 over 27 serine/threonine and tyrosine kinases, including p38α MAPK [5]. The binding kinetics follow a slow dissociation model, characterized by prolonged occupancy of the ATP-binding site. This is attributed to:

  • Hydrophobic complementarity: The methylpyridinyl and quinoxalinyl groups of IN-1130 align with hydrophobic subpockets in the ATP-binding cleft.
  • Electrostatic stabilization: The imidazole nitrogen forms a critical hydrogen bond with ALK5's hinge residue His-283 [2].
  • Conformational flexibility: The methylene linker allows the benzamide group to adapt to the DLG motif (residues Asp-351, Leu-352, Gly-353) in the activation loop [2].

Molecular dynamics simulations indicate that IN-1130 binding reduces the kinase domain's structural fluctuations, particularly in the P-loop (residues 184–190) and αC-helix (residues 223–235), suppressing the transition to an active conformation [3].

Allosteric Modulation of Smad-2/3 Phosphorylation Pathways

By inhibiting ALK5 kinase activity, IN-1130 disrupts downstream Smad-dependent signaling. ALK5 phosphorylates the C-terminal Ser-X-Ser motif of receptor-regulated Smads (R-Smads: Smad2/3), enabling their dimerization with Smad4 and nuclear translocation [4]. In unilateral ureteral obstruction (UUO) rat models, IN-1130 (10–20 mg/kg/day) reduced phosphorylated Smad2 (pSmad2) levels by >70% compared to untreated controls [5]. This suppression correlated with:

  • Downregulation of fibrogenic genes (TGF-β1, collagen I).
  • Reduced fibroblast activation (α-SMA expression).
  • Decreased hydroxyproline content (collagen deposition) [1] [5].

IN-1130 also impedes Smad-independent pathways indirectly. By blocking ALK5-mediated TGF-β signaling, it attenuates:

  • Transcriptional coactivation: Disruption of Smad2/3-Smad4 complexes reduces binding to Smad-binding elements (SBEs) in promoters of fibrotic genes.
  • Crosstalk with Hippo pathway: Inhibits YAP/TAZ-Smad interactions that drive epithelial-mesenchymal transition (EMT) in cancer [1] [4].

Table 2: Fibrotic Markers Modulated by IN-1130 via Smad Pathways

MarkerFunctionChange with IN-1130 Treatment
pSmad2/3R-Smad activation↓ 70–80%
TGF-β1 mRNAProfibrotic cytokine↓ 60%
Collagen IExtracellular matrix protein↓ 50–65%
α-SMAMyofibroblast activation↓ 75%
FibronectinMatrix remodeling↓ 70%

Selectivity Profiling Against Other TGF-β Superfamily Receptors

IN-1130 exhibits high specificity for ALK5 over related receptors:

  • ALK1/2/3/6: Minimal inhibition at concentrations ≤100 nM, crucial for sparing bone morphogenetic protein (BMP) signaling [4] [5].
  • Activin receptors (ALK4/7): IC₅₀ >1 μM, 200-fold higher than for ALK5 [5].
  • Type II receptors (BMPRII, ActRII): No significant inhibition.

This selectivity arises from structural differences in the ATP-binding pockets:

  • ALK5 has a shallow, hydrophobic pocket accommodating IN-1130’s quinoxaline group.
  • BMP type I receptors (ALK2/3) possess a deeper pocket with charged residues (e.g., Glu-196 in ALK2) that repel IN-1130’s neutral moieties [2] [4].

Notably, IN-1130 does not inhibit the activin receptor-like kinases ALK1 (IC₅₀ >10,000 nM) or ALK6, preserving angiogenesis and osteogenic functions [1] [4].

Table 3: Selectivity Profile of IN-1130 Against Kinases

KinaseSubfamilyIC₅₀ (nM)Fold Selectivity vs. ALK5
ALK5TGF-β RI5.31
ALK4Activin RI>1,000>200
ALK1BMP RI>10,000>1,800
ALK2BMP RI>5,000>900
p38α MAPKStress-activated>1,000>200

Table 4: Chemical Synonyms for IN-1130

SynonymIdentifier Type
IN-1130Common name
3-((4-(6-methyl-2-pyridinyl)-5-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)benzamideSystematic IUPAC name
IN 1130Abbreviated name
868612-83-3CAS Registry Number
sc-507462Commercial catalog number

Properties

CAS Number

868612-83-3

Product Name

IN-1130

IUPAC Name

3-[[5-(6-methylpyridin-2-yl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]methyl]benzamide

Molecular Formula

C25H20N6O

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C25H20N6O/c1-15-4-2-7-20(29-15)24-23(17-8-9-19-21(14-17)28-11-10-27-19)30-22(31-24)13-16-5-3-6-18(12-16)25(26)32/h2-12,14H,13H2,1H3,(H2,26,32)(H,30,31)

InChI Key

RYKSGWSKILPDDY-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC(=CC=C3)C(=O)N)C4=CC5=NC=CN=C5C=C4

Solubility

Soluble in DMSO, not in water

Synonyms

3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide
IN 1130
IN-1130
IN1130

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC(=CC=C3)C(=O)N)C4=CC5=NC=CN=C5C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.